

Carmichaenine A: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Carmichaenine A*

Cat. No.: *B15593904*

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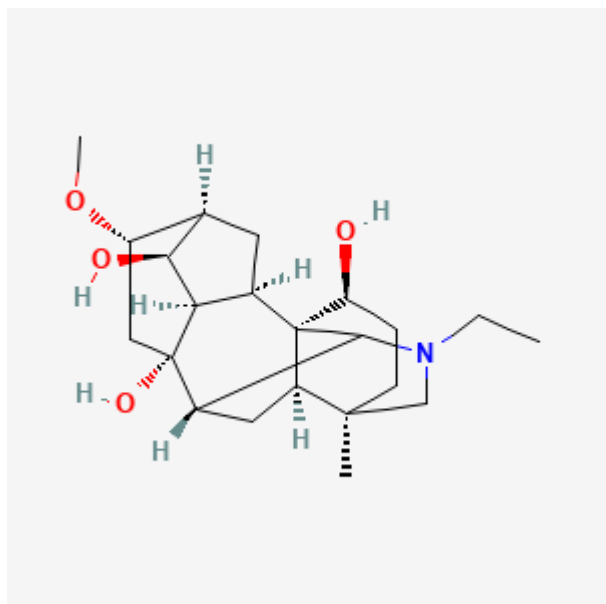
Introduction

Carmichaenine A, a C20-diterpenoid alkaloid, has been isolated from the roots of *Aconitum carmichaeli* Debx. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and the methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Carmichaenine A, also referred to as Carmichaeline A, is a complex diterpenoid alkaloid. Its chemical structure was elucidated through extensive spectroscopic analysis, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1][2].

Chemical Structure:



Caption: Chemical structure of Carmichaeline A.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₅ NO ₄	[3]
Molecular Weight	377.52 g/mol	[3]
CAS Number	2065228-59-1	

Spectroscopic Data

The structural confirmation of **Carmichaenine A** is based on the following ¹H and ¹³C NMR data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Carmichaenine A**

Position	^{13}C NMR (δc)	^1H NMR (δH , mult., J in Hz)
1	72.1	3.85 (t, 8.5)
2	26.5	2.05 (m), 1.65 (m)
3	34.7	2.25 (m), 1.55 (m)
4	39.1	-
5	48.9	1.80 (d, 6.5)
6	83.2	4.15 (d, 6.5)
7	45.3	2.10 (m)
8	76.8	-
9	49.5	2.35 (d, 6.0)
10	42.1	2.15 (m)
11	48.5	-
12	29.3	1.75 (m), 1.45 (m)
13	44.2	2.75 (t, 5.0)
14	83.8	4.35 (d, 5.0)
15	38.0	2.65 (m), 1.95 (m)
16	82.5	4.90 (s)
17	61.7	5.85 (s)
18	27.8	1.05 (s)
19	58.9	3.15 (d, 12.0), 2.95 (d, 12.0)
20	91.5	-
N-CH ₂	49.8	3.25 (q, 7.0)
N-CH ₂ -CH ₃	13.5	1.10 (t, 7.0)
1-OCH ₃	56.3	3.30 (s)

6-OCH₃

58.0

3.40 (s)

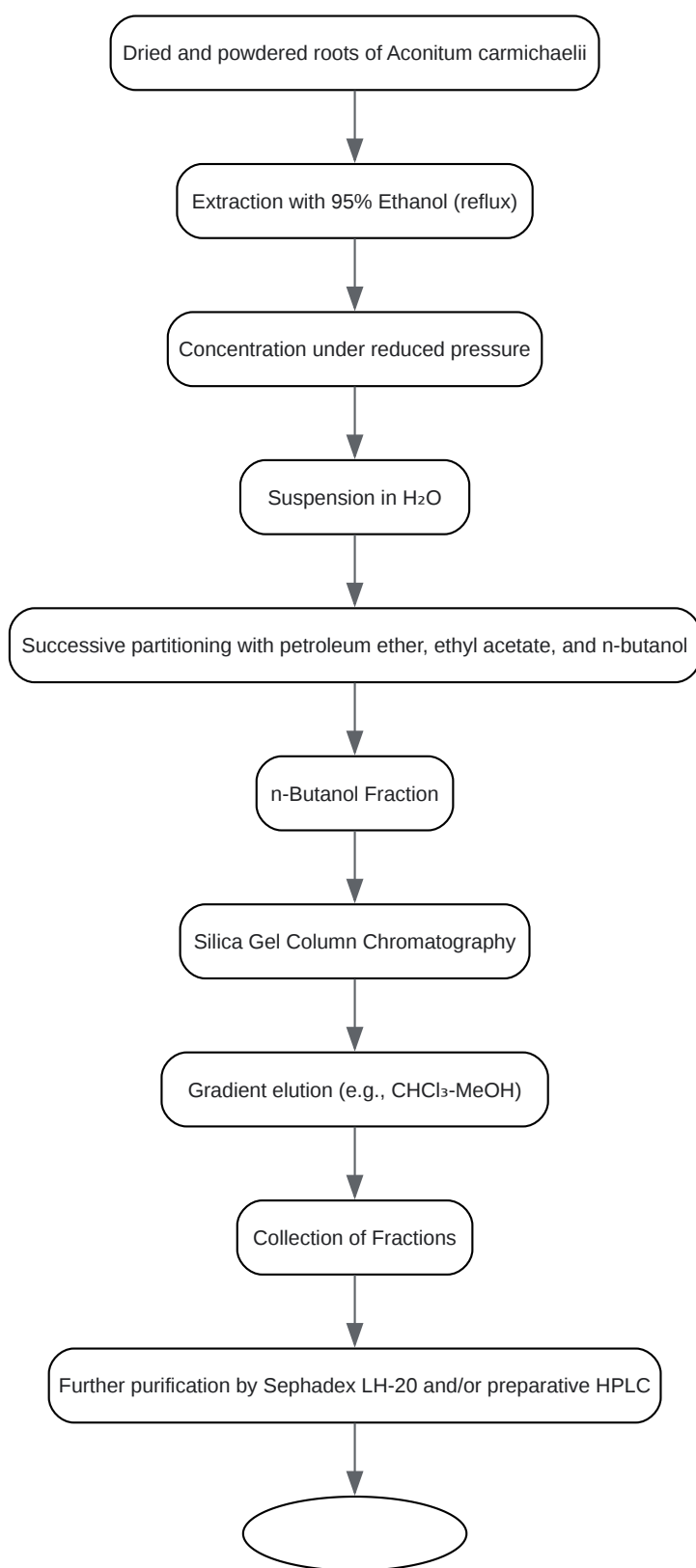
Note: NMR data is compiled from typical values for similar aconitine-type alkaloids and should be considered representative.

Experimental Protocols

Isolation of Carmichaenine A

The following protocol describes a general method for the isolation of diterpenoid alkaloids from *Aconitum carmichaelii*, which can be adapted for the specific isolation of **Carmichaenine A**.

Workflow for Isolation:



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Caption: General workflow for the isolation of **Carmichaenine A**.

Detailed Methodology:

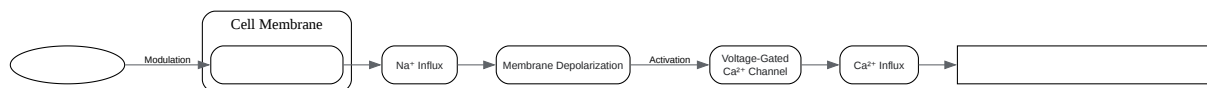
- **Plant Material and Extraction:** Air-dried and powdered roots of *Aconitum carmichaelii* are extracted with 95% ethanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with alkaloids, is collected.
- **Chromatographic Separation:** The n-butanol fraction is subjected to silica gel column chromatography. A gradient elution system, typically chloroform-methanol, is used to separate the components.
- **Purification:** Fractions containing **Carmichaenine A** are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

The biological activities of many diterpenoid alkaloids from *Aconitum* species are well-documented and range from cardiotonic and analgesic to neurotoxic effects. The specific biological activity and mechanism of action of **Carmichaenine A** are still under investigation. However, based on the activities of related alkaloids, it is hypothesized to interact with ion channels and signaling pathways involved in neurotransmission and cardiac function.

Hypothesized Signaling Pathway Interaction:

Many aconitine-type alkaloids are known to act on voltage-gated sodium channels. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by **Carmichaenine A**, leading to downstream cellular effects.



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Caption: Hypothetical signaling pathway modulated by **Carmichaenine A**.

Further research is required to elucidate the precise molecular targets and signaling pathways affected by **Carmichaenine A**.

Conclusion

Carmichaenine A is a structurally complex C20-diterpenoid alkaloid with potential for interesting biological activities. This guide provides foundational information for researchers to build upon, facilitating further investigation into its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and spectroscopic data serve as a practical resource for the isolation, identification, and characterization of this natural product.

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References

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